4-(4-Chlorophenoxy)piperidine hydrochloride
Overview
Description
4-(4-Chlorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic and Thermogenic Effects
- Metabolic Activity in Obese Rats : Chronic administration of 4-(4-Chlorophenoxy)piperidine hydrochloride in obese rats demonstrated a reduction in food intake and weight gain, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
- Feeding Behavior and Toxicity : This compound's effect on feeding behavior was noted in a study that found it to be the first non-amphetamine substance with low toxicity affecting the satiety center and reducing obesity in mice (Massicot, Thuillier, & Godfroid, 1984).
- Activation of Energy Expenditure : Research revealed that this compound increases energy expenditure by enhancing resting oxygen consumption in rats, suggesting a thermogenic effect (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Chemical Synthesis and Structural Analysis
- Synthesis Approaches : A study detailed the synthesis process of 4-chloropiperidine hydrochloride, demonstrating the methodology and yield of the compound (Zhang, 2010).
- Crystal and Molecular Structure : The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, was characterized using X-ray diffraction and other analytical methods, providing insight into the structural properties of similar compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Lipolytic Effects and Adipose Tissue Interaction
- Lipolytic Effects in Adipocytes : The addition of this compound in adipocyte incubation mediums led to a dose-dependent increase in glycerol release, indicating lipolytic activity (Massicot, Falcou, Steiner, & Godfroid, 1986).
Antimicrobial and Cytotoxic Activities
- Antimicrobial Activities : A synthesized derivative showed moderate antimicrobial activities against various bacteria and fungi, highlighting potential pharmaceutical applications (Ovonramwen, Owolabi, & Oviawe, 2019).
- Cytotoxic and Anticancer Agents : Certain derivatives of piperidine, including those with similar structures to this compound, have been identified as novel cytotoxic and anticancer agents, suggesting potential therapeutic applications (Dimmock et al., 1998).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for “4-(4-Chlorophenoxy)piperidine hydrochloride” are not mentioned in the sources I found, it is noted that the compound is used for proteomics research . This suggests that it may have potential applications in the study of proteins, their structures, and functions.
Properties
IUPAC Name |
4-(4-chlorophenoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELTYNIPRLOYCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589990 | |
Record name | 4-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-53-8 | |
Record name | 4-(4-Chlorophenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-chlorophenoxy)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.